Phenylacetonitrile

Catalog No.
S581530
CAS No.
140-29-4
M.F
C8H7N
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetonitrile

CAS Number

140-29-4

Product Name

Phenylacetonitrile

IUPAC Name

2-phenylacetonitrile

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

SUSQOBVLVYHIEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC#N

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)
8.54e-04 M
Miscible with oxygenated solvents.
SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE
In water, 100 mg/L at 25 °C
0.1 mg/mL at 25 °C

Synonyms

Phenyl-acetonitrile; (Cyanomethyl)benzene; 2-Phenylacetonitrile; 2-Phenylethanenitrile; Benzeneethanenitrile; Benzyl Cyanide; Benzyl Nitrile; NSC 118418; NSC 3407; Phenacetonitrile; Phenylacetonitrile; α-Cyanotoluene; α-Phenylacetonitrile; α-Tolunitr

Canonical SMILES

C1=CC=C(C=C1)CC#N

Organic Synthesis:

Phenylacetonitrile serves as a valuable building block in organic synthesis due to its reactive nitrile group (C≡N) and the presence of a benzyl group (C6H5CH2). Researchers utilize it in various reactions, including:

  • Preparation of aromatic aldehydes and ketones: Through hydrolysis or reduction, phenylacetonitrile can be converted into corresponding aldehydes or ketones, finding use in the synthesis of pharmaceuticals and other fine chemicals .
  • Preparation of heterocyclic compounds: Its nitrile group allows for cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic rings, which are essential components of many drugs and natural products .
  • Preparation of fine chemicals: Phenylacetonitrile plays a role in the synthesis of various fine chemicals, such as dyes, pigments, and flavors .

Insect Attractant:

Interestingly, phenylacetonitrile exhibits attractant properties for certain insects. Studies have shown its effectiveness in attracting specific moth species, such as the codling moth (Cydia pomonella) and the leafroller moth (Pandemis pyrusana) . This knowledge is valuable for developing monitoring and control strategies for these agricultural pests.

Plant-Insect Interactions:

Research also suggests that phenylacetonitrile might play a role in the complex interactions between plants and insects. Some plants naturally produce this compound, potentially as a defense mechanism against herbivores . Further investigation into this area could provide insights into plant defense mechanisms and ecological relationships.

Other Research Applications:

Beyond the mentioned areas, phenylacetonitrile finds use in other scientific research domains, including:

  • Material Science: Studies explore its potential applications in the development of new materials with specific properties .
  • Analytical Chemistry: Its unique chemical properties make it a valuable tool in various analytical techniques, such as mass spectrometry .

Phenylacetonitrile is an organic compound with the chemical formula C₈H₇N. It is characterized by a phenyl group attached to an acetonitrile moiety, making it a member of the nitrile family. This compound appears as a colorless liquid and is known for its aromatic properties. Phenylacetonitrile plays a significant role in organic synthesis and serves as a precursor for various pharmaceuticals and agrochemicals. Its structure allows it to participate in multiple

Typical of nitriles, including:

  • Hydrolysis: This reaction converts phenylacetonitrile into phenylacetic acid.
  • Condensation Reactions: It can react with aldehydes to form various products, including substituted imines and other nitrogen-containing compounds .
  • Electrophilic Substitution: The presence of the nitrile group can facilitate reactions with electrophiles, such as alkyl halides and acyl chlorides .

In addition, phenylacetonitrile can form carbanions under basic conditions, allowing it to participate in nucleophilic substitution reactions .

Several methods exist for synthesizing phenylacetonitrile:

  • Kolbe Nitrile Synthesis: This involves the reaction of benzyl chloride with sodium cyanide in an alcoholic solution.
  • Phase Transfer Catalysis: This method enhances the reaction efficiency by using phase transfer catalysts to facilitate the interaction between reactants in different phases.
  • Condensation Reactions: Phenylacetonitrile can be synthesized through condensation reactions involving aromatic aldehydes and nitriles under basic conditions .

Phenylacetonitrile is utilized in various applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs such as antiarrhythmics and antidepressants.
  • Agrochemicals: The compound is involved in producing pesticides and herbicides.
  • Organic Synthesis: It acts as an important building block in organic chemistry for synthesizing more complex molecules .

Studies on the interactions of phenylacetonitrile indicate its ability to form complexes with various metal ions, enhancing its reactivity. Additionally, research has shown that it can participate in electron transfer processes when reacted with aromatic nitro compounds, leading to the formation of azoxy compounds. These interactions highlight its versatility and importance in synthetic pathways .

Phenylacetonitrile shares structural similarities with several other compounds within the nitrile family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Benzyl CyanideC₇H₇NUsed extensively as a precursor for pharmaceuticals; exhibits pheromone activity in nature.
AcetonitrileC₂H₃NA simpler nitrile used as a solvent and in organic synthesis; less aromatic than phenylacetonitrile.
2-PhenylpropionitrileC₉H₉NSimilar structure but with an additional carbon; used in pharmaceutical synthesis like phenylacetonitrile.

Phenylacetonitrile stands out due to its aromatic character and specific reactivity patterns that allow it to be used effectively in diverse synthetic applications while also serving as a crucial intermediate for biologically active compounds .

Physical Description

Phenylacetonitrile, liquid appears as a colorless oily liquid with an aromatic odor. Insoluble in water and slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid

Color/Form

Colorless oily liquid

XLogP3

1.6

Boiling Point

451.4 °F at 760 mm Hg (EPA, 1998)
233.5 °C

Flash Point

215 °F (NTP, 1992)
102 °C (closed cup)
235 °F (113 °C) (Open cup)

Density

1.0214 at 59 °F (EPA, 1998)
1.0205

LogP

1.56 (LogP)
log Kow = 1.56
1.56

Odor

Aromatic odo

Melting Point

-10.8 °F (EPA, 1998)
-23.8 °C
-23.8°C

UNII

23G40PRP93

GHS Hazard Statements

Aggregated GHS information provided by 1690 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (87.75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 140 °F (EPA, 1998)
0.09 mmHg
0.089 mm Hg at 25 °C /Extrapolated/

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-29-4

Wikipedia

Phenylacetonitrile

Methods of Manufacturing

Reaction of benzyl chloride with potassium cyanide
... Made from benzyl chloride, and sodium cyanide
Phenylacetonitrile is produced by the reaction of benzyl chloride with alkali cyanide in alcohol or aqueous solution under phase transfer catalysis with N,N-dialkylbenzylammonium chloride.

General Manufacturing Information

Benzeneacetonitrile: ACTIVE

Dates

Modify: 2023-08-15

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